

A Comparative Guide to the Structural Analysis of Piperidine Carboxylic Acid Derivatives

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Compound of Interest

Compound Name:	1-Boc-4-allyl-4-piperidinecarboxylic Acid
Cat. No.:	B112619

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of **1-Boc-4-allyl-4-piperidinecarboxylic acid** and a closely related analogue, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Due to the absence of publicly available experimental crystal structure data for **1-Boc-4-allyl-4-piperidinecarboxylic acid**, this guide utilizes the crystallographic data of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid as a foundational comparator.

Spectroscopic data for **1-Boc-4-allyl-4-piperidinecarboxylic acid** is also not readily available in the public domain. Therefore, for illustrative purposes, this guide presents spectroscopic data from a close structural analogue, 1-Boc-4-ethyl-4-piperidinecarboxylic acid. This substitution allows for a demonstration of the comparative methodology while highlighting the data gap for the primary compound of interest.

Physicochemical and Crystallographic Data Comparison

The following table summarizes the known physicochemical properties of the target compound and the detailed crystallographic data for the comparator compound, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

Property	1-Boc-4-allyl-4-piperidinecarboxylic Acid (Target)	1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (Comparator)[1]
Molecular Formula	C ₁₄ H ₂₃ NO ₄	C ₁₁ H ₁₉ NO ₄
Molecular Weight	269.34 g/mol	229.27 g/mol
Crystal System	Data Not Available	Monoclinic
Space Group	Data Not Available	P2 ₁ /c
a (Å)	Data Not Available	11.2315 (7)
b (Å)	Data Not Available	11.0253 (7)
c (Å)	Data Not Available	11.0820 (7)
α (°)	Data Not Available	90
β (°)	Data Not Available	115.012 (3)
γ (°)	Data Not Available	90
Volume (Å ³)	Data Not Available	1241.24 (13)
Z	Data Not Available	4
Calculated Density (g/cm ³)	Data Not Available	1.226

Spectroscopic Data Comparison

This section compares the key spectroscopic features of the comparator, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, with those of the analogue 1-Boc-4-ethyl-4-piperidinecarboxylic acid, which is used as a proxy for the target compound.

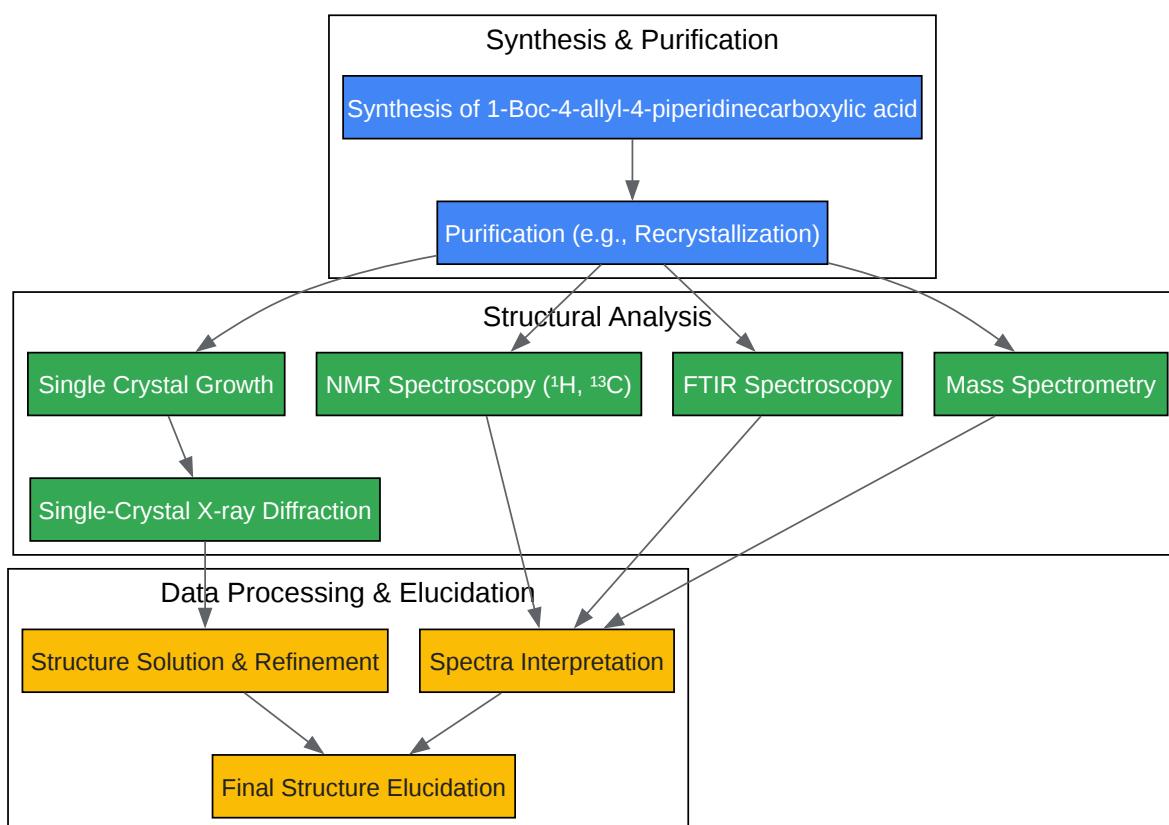
Spectroscopic Data	1-Boc-4-ethyl-4-piperidinecarboxylic Acid (Analogue for Target)	1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid (Comparator) [1]
¹ H NMR (ppm)	Data not publicly available. Predicted shifts would include signals for the Boc group (~1.4 ppm), piperidine ring protons (1.5-4.0 ppm), the ethyl group (triplet and quartet), and the carboxylic acid proton (>10 ppm).	Signals corresponding to the Boc group, piperidine ring protons, and the carboxylic acid proton.
¹³ C NMR (ppm)	Data not publicly available. Predicted shifts would include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), piperidine ring carbons, the ethyl group carbons, and the carboxylic acid carbon (>175 ppm).	Signals for the carbonyl and quaternary carbons of the Boc group, piperidine ring carbons, and the carboxylic acid carbon.
FTIR (cm ⁻¹)	Data not publicly available. Expected peaks include a broad O-H stretch (2500-3300), C=O stretches for the carboxylic acid and carbamate (~1700-1750), and C-H stretches (~2850-3000).	Broad O-H stretch, C=O stretches for the carboxylic acid and carbamate, and C-H stretches.
Mass Spec (m/z)	Expected [M+H] ⁺ at 258.1699 for C ₁₃ H ₂₃ NO ₄	[M+H] ⁺ corresponding to C ₁₁ H ₁₉ NO ₄ .

Experimental Workflow

The structural analysis of novel crystalline compounds like **1-Boc-4-allyl-4-piperidinecarboxylic acid** follows a standardized workflow to ensure comprehensive

characterization.

Experimental Workflow for Structural Analysis



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References

- 1. 1-BOC-4-ETHYL-4-PIPERIDINECARBOXYLIC ACID(188792-67-8) 1H NMR [m.chemicalbook.com]
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